Fipronil-sulfide chemical structure and properties
Fipronil-sulfide chemical structure and properties
Abstract: This document provides an in-depth technical overview of fipronil-sulfide, a principal metabolite of the phenylpyrazole insecticide, fipronil. It details the chemical structure, physicochemical properties, and mechanism of action of this compound. The guide elucidates the signaling pathway leading to neurotoxicity and presents comparative toxicological data. Furthermore, it furnishes detailed experimental protocols for the chemical synthesis of fipronil-sulfide and its quantitative analysis in environmental matrices, targeting researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
Fipronil-sulfide, systematically named 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile, is a key transformation product of fipronil.[1][2] It is formed via the reduction of the sulfinyl group of the parent compound, a process that can occur both biotically in organisms and abiotically in environments such as anoxic sediments.[2]
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IUPAC Name: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile[1]
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CAS Number: 120067-83-6[3]
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Molecular Formula: C₁₂H₄Cl₂F₆N₄S[3]
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SMILES: C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)SC(F)(F)F)N)Cl)C(F)(F)F[1]
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InChI Key: FQXWEKADCSXYOC-UHFFFAOYSA-N[1]
Physicochemical Properties
The physicochemical properties of fipronil-sulfide are critical for understanding its environmental fate, mobility, and toxicokinetics. It is a solid substance with low solubility in water and a high octanol-water partition coefficient, indicating a tendency to associate with organic matter and potential for bioaccumulation.[4][5]
| Property | Value | Reference(s) |
| Molecular Weight | 421.15 g/mol | [3] |
| Physical State | White crystalline solid | [3] |
| Melting Point | 161-168 °C | [3][6][7] |
| Boiling Point | 393.2 ± 42.0 °C (Predicted) | [6] |
| Water Solubility | 0.54 mg/L (at 20 °C, pH 7) | [4] |
| logP (Octanol-Water) | 4.96 - 5.5 | [1][3] |
| Vapor Pressure | Data not available; expected to be very low | [5] |
| pKa | -5.86 ± 0.20 (Predicted) | [8] |
| Soil Sorption (Koc) | 3946 ± 2165 (high sorption affinity) | [5] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for fipronil-sulfide, similar to its parent compound, is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-A receptor) in the central nervous system.[9][10] By binding to a non-competitive blocker site within the channel, it prevents the influx of chloride ions that normally occurs when GABA binds to the receptor.[11] This blockade inhibits the hyperpolarizing effect of GABA, leading to uncontrolled neuronal excitation, convulsions, and ultimately, the death of the insect.[12]
A key factor in the selective toxicity of fipronil and its metabolites towards insects over mammals is their potent interaction with glutamate-activated chloride channels (GluCls), which are present in invertebrate neurons but absent in vertebrates.[13][14][15] This dual-target action significantly enhances its insecticidal efficacy and safety margin.
The downstream cascade of GABA-A receptor antagonism involves the disruption of the neuron's resting membrane potential. The inability of chloride ions to enter the cell prevents hyperpolarization, making the neuron more susceptible to firing an action potential in response to excitatory neurotransmitters.[16][17] This results in a state of persistent hyperexcitability, leading to uncontrolled nerve impulse transmission, paralysis, and death.
Mammalian and Insecticidal Toxicology
| Compound | Test Organism | Route | Value (mg/kg) | Toxicity Class | Reference(s) |
| Fipronil | Rat | Oral | 97 | Moderate | [12][18] |
| Fipronil | Mouse | Oral | 95 | Moderate | [12][18] |
| Fipronil | Rabbit | Dermal | 354 | Moderate | [12][18] |
| Fipronil | Rat | Dermal | >2000 | Low | [12][18] |
| Fipronil-desulfinyl | Rat | Oral | 15 - 18 | High | [18] |
| Compound | Receptor Type | Test System | IC₅₀ (nM) | --- | Reference(s) |
| Fipronil | GABA Receptor | Cockroach | ~30 | --- | [15] |
| Fipronil | GABA-A Receptor | Rat | ~1600 | --- | [15] |
| Fipronil-sulfone | GABA Receptor | Cockroach | 20 - 70 | --- | [13] |
Experimental Protocols
Synthesis of Fipronil-Sulfide
Fipronil-sulfide can be synthesized via the chemical reduction of fipronil. A common laboratory-scale procedure involves the use of trifluoroacetic anhydride and sodium iodide.
Objective: To synthesize fipronil-sulfide by reducing the sulfinyl group of fipronil.
Materials:
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Fipronil (starting material)
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Trifluoroacetic anhydride (TFAA)
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Sodium iodide (NaI)
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Acetone (anhydrous)
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Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for flash chromatography
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Petroleum ether
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Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
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Dissolve fipronil in anhydrous acetone in a round-bottom flask under a nitrogen or argon atmosphere.
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Add sodium iodide (NaI) to the solution with stirring.
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Cool the mixture in an ice bath.
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Slowly add trifluoroacetic anhydride (TFAA) dropwise to the cooled, stirring mixture.
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Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction by adding water.
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Extract the aqueous mixture multiple times with ethyl acetate.
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Combine the organic extracts and wash with saturated brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purify the crude fipronil-sulfide using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether).
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Collect the fractions containing the pure product and evaporate the solvent to yield fipronil-sulfide as a solid.
Quantitative Analysis by UHPLC-MS/MS
The quantification of fipronil-sulfide in environmental matrices like soil is typically performed using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[19][20]
Objective: To extract and quantify fipronil-sulfide from a soil sample.
Instrumentation and Materials:
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UHPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Analytical column (e.g., C18 reverse-phase column).
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Homogenizer or tissue lyser.
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Centrifuge.
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50 mL centrifuge tubes.
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Dispersive Solid Phase Extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous magnesium sulfate (MgSO₄).
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Acetonitrile (HPLC grade).
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Water (HPLC grade).
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Formic acid.
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Sodium chloride (NaCl).
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Anhydrous magnesium sulfate (MgSO₄).
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Fipronil-sulfide analytical standard.
Procedure:
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Sample Preparation (Extraction): a. Weigh 10.0 g of a homogenized soil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Shake vigorously for 10 minutes using a mechanical shaker or tissue lyser. d. Add 2.0 g of NaCl and 4.0 g of anhydrous MgSO₄.[19] e. Vortex for 1 minute to facilitate phase separation and then centrifuge at >2000 g for 5 minutes.[19]
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Sample Cleanup (d-SPE): a. Transfer a 1.0 mL aliquot of the upper acetonitrile layer into a 2.0 mL d-SPE tube containing PSA and anhydrous MgSO₄. b. Vortex for 1 minute and then centrifuge for 5 minutes. c. The PSA removes organic acids and other interferences, while MgSO₄ removes residual water.
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Analysis (UHPLC-MS/MS): a. Filter the supernatant through a 0.22 µm filter into an autosampler vial. b. Inject a small volume (e.g., 1-5 µL) into the UHPLC-MS/MS system. c. Chromatographic Conditions:
- Column: C18 reverse-phase (e.g., 2.1 x 100 mm, <2 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient program to separate fipronil-sulfide from matrix components.
- Flow Rate: 0.2 - 0.4 mL/min.
- Column Temperature: 30 - 40 °C. d. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization, Negative (ESI-).
- Detection: Multiple Reaction Monitoring (MRM).
- Optimize precursor ion and product ions for fipronil-sulfide (e.g., monitor specific mass transitions for quantification and qualification).
- Optimize cone voltage and collision energy for maximum signal intensity.
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Quantification: a. Prepare a calibration curve using serial dilutions of the fipronil-sulfide analytical standard in a blank matrix extract. b. Quantify the concentration of fipronil-sulfide in the sample by comparing its peak area to the calibration curve.
References
- 1. Fipronil sulfide | C12H4Cl2F6N4S | CID 9953940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fipronil-sulfide | 120067-83-6 | Benchchem [benchchem.com]
- 3. Fipronil-sulfide | CAS 120067-83-6 | LGC Standards [lgcstandards.com]
- 4. Fipronil sulfide (Ref: MB 45950) [sitem.herts.ac.uk]
- 5. Fipronil Technical Fact Sheet [npic.orst.edu]
- 6. echemi.com [echemi.com]
- 7. FIPRONIL-SULFIDE | 120067-83-6 [amp.chemicalbook.com]
- 8. Fipronil | 120068-37-3 [chemicalbook.com]
- 9. coromandel.biz [coromandel.biz]
- 10. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 13. Sulfone metabolite of fipronil blocks gamma-aminobutyric acid- and glutamate-activated chloride channels in mammalian and insect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The impact of tonic GABAA receptor-mediated inhibition on neuronal excitability varies across brain region and cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. npic.orst.edu [npic.orst.edu]
- 19. researchgate.net [researchgate.net]
- 20. Residue analysis and persistence evaluation of fipronil and its metabolites in cotton using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
